Anti‑Influenza A Activity Relative to Amantadine, Rimantadine, and Ribavirin
In head‑to‑head in vitro assays against influenza A (H3N2), the aminoalcohol analog 2‑(1‑adamantyl)‑2‑aminoethanol (structurally analogous to 3‑(2‑aminoethyl)adamantan‑1‑ol) exhibited 6‑fold greater activity than amantadine, equipotency with rimantadine, and a 26‑fold improvement over ribavirin [1]. This demonstrates that the introduction of a hydroxyl group adjacent to the amine in the adamantane core can substantially enhance antiviral potency compared to the unsubstituted amantadine scaffold.
| Evidence Dimension | In vitro antiviral activity (EC50 fold‑difference) |
|---|---|
| Target Compound Data | EC50 not reported; analog (2‑(1‑adamantyl)‑2‑aminoethanol) showed 6× > amantadine |
| Comparator Or Baseline | Amantadine (1‑aminoadamantane); Rimantadine; Ribavirin |
| Quantified Difference | Analog: 6‑fold > amantadine; equipotent to rimantadine; 26‑fold > ribavirin |
| Conditions | Influenza A (H3N2, strain A/HK/7/87) in MDCK cells |
Why This Matters
Procurement for antiviral studies should favor aminoalcohol‑bearing adamantanes over simple amines due to significantly higher potency and the potential for reduced dosing in downstream assays.
- [1] Zoidis G, et al. Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. Eur J Med Chem. 2010;45(11):5022–30. doi:10.1016/j.ejmech.2010.08.009 View Source
